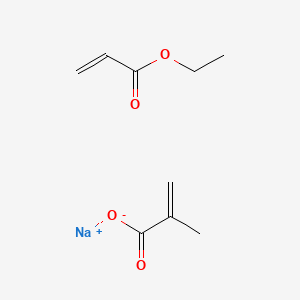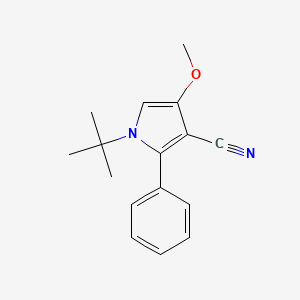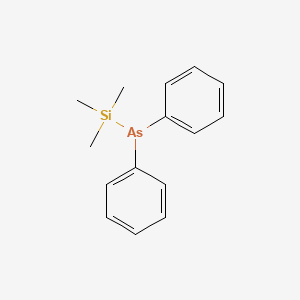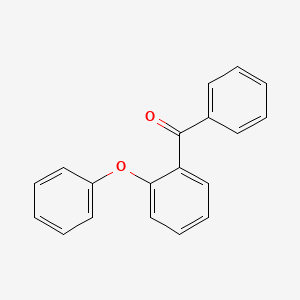
2-Phenoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxybenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a phenoxy group attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to ensure consistent product quality. The crude product is usually purified through recrystallization or distillation to obtain the desired purity level .
化学反応の分析
Types of Reactions: 2-Phenoxybenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenoxy group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Oxidation: Major products are quinones.
Reduction: Alcohols and hydrocarbons are the primary products.
科学的研究の応用
2-Phenoxybenzophenone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Phenoxybenzophenone involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The phenoxy group enhances the reactivity of the benzophenone core, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and products that participate in further chemical or biological processes .
類似化合物との比較
Benzophenone: A simpler analog without the phenoxy group, used in similar applications but with different reactivity profiles.
4-Phenoxybenzophenone: Another analog with the phenoxy group in a different position, leading to variations in chemical behavior and applications.
Uniqueness: 2-Phenoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized materials and in research applications where precise chemical behavior is required .
特性
CAS番号 |
42506-05-8 |
|---|---|
分子式 |
C19H14O2 |
分子量 |
274.3 g/mol |
IUPAC名 |
(2-phenoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14H |
InChIキー |
LERREUOVCXYKGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


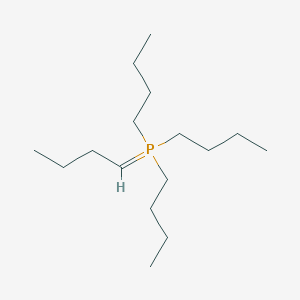
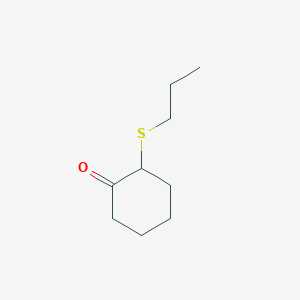
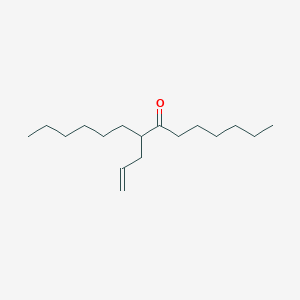
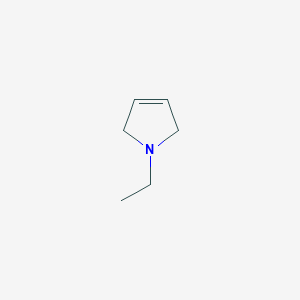
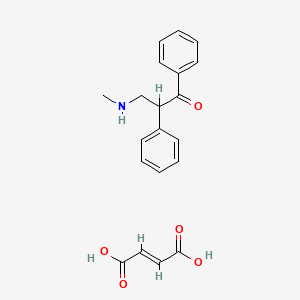

plumbane](/img/structure/B14659800.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)


